molecular formula C8H6ClN3O2 B1462188 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1069473-61-5

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B1462188
CAS RN: 1069473-61-5
M. Wt: 211.6 g/mol
InChI Key: SBCXKVHEWPXSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the empirical formula C7H6ClN3 . It is widely used as a pharmaceutical intermediate due to its unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular weight of “4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is 167.60 . The SMILES string representation of the molecule is Cn1ccc2c(Cl)ncnc12 .


Chemical Reactions Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

“4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Synthesis of Kinase Inhibitors

This compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the Janus kinase (JAK) family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Treatment of Cancer

Derivatives of this compound have shown potential as anticancer agents . The JAK-STAT signaling pathway, which this compound can interfere with, is involved in tumor formation processes . Therefore, inhibitors of this pathway, such as those derived from this compound, can potentially be used in cancer treatment .

Treatment of Inflammatory Diseases

JAK inhibitors, which can be synthesized from this compound, have therapeutic applications in the treatment of inflammatory diseases . These include diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Antiviral Applications

In addition to their anticancer and anti-inflammatory applications, derivatives of this compound have also shown potential as antiviral agents .

Treatment of Skin Disorders

The versatile applications of 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine in medicinal chemistry range from anticancer agents targeting PDK1 to innovative therapies for inflammatory skin disorders .

Synthesis of Tofacitinib

4-Chloro-7H-pyrrolo [2,3-d] pyrimidine is an intermediate in the synthesis of the bulk drug, Tofacitinib . Tofacitinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .

Future Directions

The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group , could be a potential future direction for the synthesis of “4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid”.

properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-2-4(8(13)14)5-6(9)10-3-11-7(5)12/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCXKVHEWPXSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655011
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

CAS RN

1069473-61-5
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.